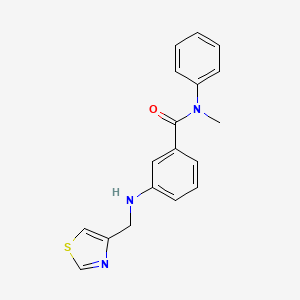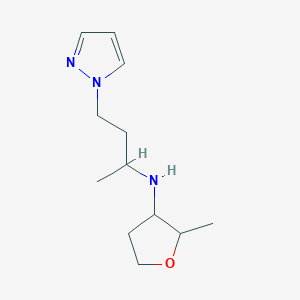![molecular formula C16H19F3N4 B7643647 N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of a protein called AKT, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of a protein called STAT3, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity against cancer cells and bacteria, this compound has been shown to have anti-inflammatory activity. This compound has also been shown to inhibit the growth of certain types of fungi. Additionally, this compound has been shown to have activity against certain types of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several directions for future research on N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline. One area of interest is in further investigating its potential as an anti-cancer drug. Additional studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Another area of interest is in investigating the potential of this compound as an antibiotic. Additional studies are needed to determine the spectrum of activity of this compound against different types of bacteria, as well as its potential for development as a clinical antibiotic. Finally, additional studies are needed to further elucidate the mechanism of action of this compound, which will help to guide future research on its potential applications in scientific research.
Synthesemethoden
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline has been described in several publications. One method involves the reaction of 2-methylpyrazole with 2-bromo-5-(trifluoromethyl)aniline, followed by the addition of pyrrolidine to form the final product. Another method involves the reaction of 2-methylpyrazole with 2-chloro-5-(trifluoromethyl)aniline, followed by the addition of pyrrolidine and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline has been studied for its potential applications in several areas of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for further investigation as an anti-cancer drug. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4/c1-22-13(6-7-21-22)11-20-14-10-12(16(17,18)19)4-5-15(14)23-8-2-3-9-23/h4-7,10,20H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWEQJJENUSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)

![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)
![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)
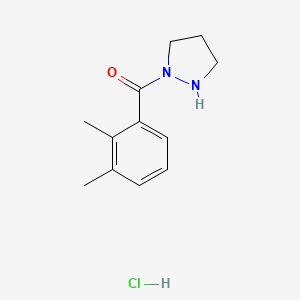
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
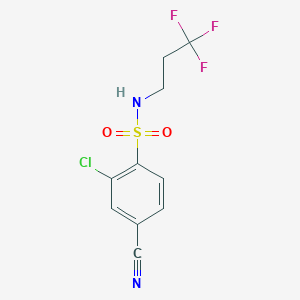
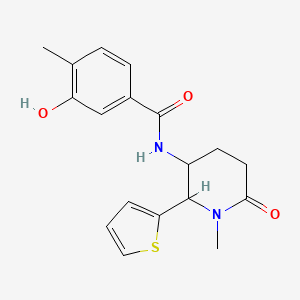
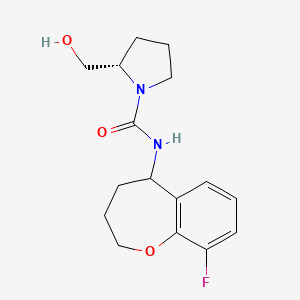
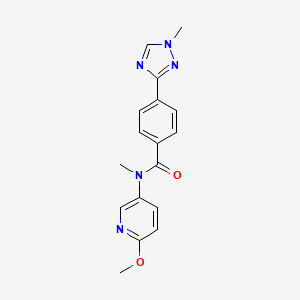
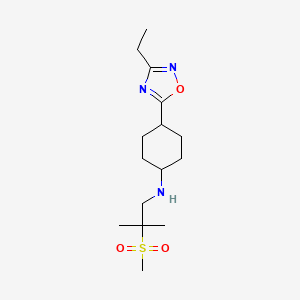
![N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B7643661.png)
